molecular formula C19H26N2O B14155456 1-(2,6-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethanone CAS No. 371235-50-6

1-(2,6-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethanone

Cat. No.: B14155456
CAS No.: 371235-50-6
M. Wt: 298.4 g/mol
InChI Key: HGMHOFLXGOOWRI-UHFFFAOYSA-N
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Description

1-(2,6-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The 2,6-dimethyl groups can be introduced through Friedel-Crafts alkylation reactions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

    Coupling Reactions: The final step involves coupling the indole core with the piperidine ring through a carbonylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for yield and efficiency. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The indole and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-dimethyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethanone
  • 1-(2,6-dimethyl-1H-indol-3-yl)-2-(2-propylpiperidin-1-yl)ethanone

Uniqueness

1-(2,6-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethanone is unique due to its specific substitution pattern on the indole and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

371235-50-6

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

1-(2,6-dimethyl-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethanone

InChI

InChI=1S/C19H26N2O/c1-4-15-7-5-6-10-21(15)12-18(22)19-14(3)20-17-11-13(2)8-9-16(17)19/h8-9,11,15,20H,4-7,10,12H2,1-3H3

InChI Key

HGMHOFLXGOOWRI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1CC(=O)C2=C(NC3=C2C=CC(=C3)C)C

solubility

33 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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